BenchChemオンラインストアへようこそ!

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

DPP‑IV inhibition Dipeptidyl peptidase IV Protease inhibitor

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS 1344971-29-4) is a chiral pyrrolidine-derived amino ketone building block with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol. The compound features a (2S)-configured amino-ketone backbone linked to a pyrrolidine ring that carries a methoxymethyl substituent at the 3-position; its structure is confirmed by the SMILES string COCC1CCN(C1)C(=O)[C@@H](N)C(C)C and the MDL registry number MFCD20363587.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B7894569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(C1)COC)N
InChIInChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-5-4-9(6-13)7-15-3/h8-10H,4-7,12H2,1-3H3/t9?,10-/m0/s1
InChIKeyROTSKXNSBATLKR-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one: Verified Identity, Purity & Structural Provenance for Informed Procurement


(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS 1344971-29-4) is a chiral pyrrolidine-derived amino ketone building block with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . The compound features a (2S)-configured amino-ketone backbone linked to a pyrrolidine ring that carries a methoxymethyl substituent at the 3-position; its structure is confirmed by the SMILES string COCC1CCN(C1)C(=O)[C@@H](N)C(C)C and the MDL registry number MFCD20363587 . Commercial specifications report a nominal purity of ≥98% (lot-dependent, verified by HPLC/NMR) , and the product is supplied by authorized vendors whose facilities comply with ISO certification requirements for global pharmaceutical R&D and quality control applications . This compound is neither a naturally occurring metabolite nor an approved drug substance; rather, it is a synthetic intermediate and research tool deployed primarily in medicinal chemistry campaigns targeting enzyme inhibition, receptor modulation, and chiral ligand design [1].

Why Generic Substitution Fails When Selecting (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one for DPP-IV-Targeted Research


The des‑methoxymethyl analog, (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (CHEMBL16709, CAS 54124‑67‑3), demonstrates measurable but weak dipeptidyl peptidase‑IV (DPP‑IV) inhibition (IC₅₀ = 548 nM at pH 4.0, recombinant human enzyme, Gly‑Pro‑4‑methoxy‑β‑naphthylamide substrate) [1][2], placing it in the sub‑micromolar range and rendering it unsuitable for campaigns requiring potent lead‑like starting points. The target compound incorporates a methoxymethyl (–CH₂OCH₃) substituent at the pyrrolidine C‑3 position, which simultaneously increases molecular weight (Δ ≈ 44 Da) and introduces an additional hydrogen‑bond acceptor, thereby altering the overall pharmacophore and the stereoelectronic environment around the amide bond . Direct substitution with the unsubstituted analog, with the 2‑methoxymethyl positional isomer (CAS 1401668‑88‑9, same MF), or with the 3‑methoxy variant (CAS 1848223‑65‑3, C₁₀H₂₀N₂O₂, MW 200.28) would not conserve the same spatial orientation, conformational preferences, or physicochemical descriptor profile, making generic interchange scientifically unjustified . Only the specific (2S,3‑methoxymethyl) stereochemical and regiochemical configuration embodied in CAS 1344971‑29‑4 can yield reproducible structure‑activity relationships in protease‑inhibitor optimization programs.

Quantitative Differentiation Evidence for (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one Versus Closest Analogs


DPP‑IV Inhibitory Potency Differentiation: 3‑Methoxymethyl vs. Unsubstituted Pyrrolidine Core

The structurally closest unsubstituted analog, (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (CHEMBL16709), inhibits recombinant human DPP‑IV with an IC₅₀ of 548 nM when assayed with the fluorogenic substrate Gly‑Pro‑4‑methoxy‑β‑naphthylamide at pH 4.0 [1]. Introducing the methoxymethyl group at the pyrrolidine C‑3 position changes the molecular formula from C₉H₁₈N₂O to C₁₁H₂₂N₂O₂, adding 44 Da, one oxygen atom, and two methylene‑equivalent units . The extra H‑bond acceptor and increased steric bulk are expected to modulate the interaction geometry within the DPP‑IV active site. No DPP‑IV inhibition data for CAS 1344971‑29‑4 has been published in public databases; therefore, the differentiation claim rests on class‑level inference from established pyrrolidine‑amide DPP‑IV SAR indicating that C‑3 substitution profoundly alters potency (IC₅₀ shifts of 10‑ to 100‑fold are commonly observed) [2]. Direct comparative measurement remains an unmet experimental need.

DPP‑IV inhibition Dipeptidyl peptidase IV Protease inhibitor Type 2 diabetes research

Physicochemical Property Differentiation: Impact of 3‑Methoxymethyl Substitution on Lipophilicity, H‑Bonding Capacity and Polar Surface Area

The des‑methoxymethyl comparator (CHEMBL16709) has measured physicochemical descriptors: molecular weight 170.25 Da, XlogP 0.6, 1 H‑bond donor, 2 H‑bond acceptors, and topological polar surface area (TPSA) 46.3 Ų [1]. The target compound, CAS 1344971‑29‑4 (C₁₁H₂₂N₂O₂), introduces a methoxymethyl group, which increases the molecular weight to 214.30 Da and adds one H‑bond acceptor (estimated 3 total) while roughly doubling the rotatable bond count . The additional methylene‑ether moiety raises the calculated XlogP by approximately 0.4–0.6 log units and increases the TPSA by roughly 9–12 Ų relative to the unsubstituted core. These shifts reposition the compound within chemical space: it remains compliant with Lipinski’s Rule of 5 but moves closer to the boundaries preferred for blood‑brain‑barrier‑penetrant or centrally‑acting agents, whereas the unsubstituted analog is comparatively more polar‑weighted [1].

Drug‑likeness Physicochemical profiling Lead optimization Lipinski parameters

Regiochemical Positional Isomer Differentiation: 3‑Methoxymethyl vs. 2‑Methoxymethyl Pyrrolidine

Two distinct methoxymethyl‑pyrrolidine positional isomers are commercially available and share the identical molecular formula C₁₁H₂₂N₂O₂ (MW 214.30): the 3‑substituted target compound (CAS 1344971‑29‑4) and the 2‑substituted isomer (CAS 1401668‑88‑9, (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one) . The methoxymethyl group at C‑3 projects the ether chain away from the amide carbonyl in a pseudo‑equatorial or pseudo‑axial orientation depending on ring conformation, whereas the C‑2 substituent places the methoxymethyl group adjacent to the amide nitrogen, directly altering the local steric environment around the reactive ketone and the amide bond torsion angle. These regioisomers are not interconvertible without de novo synthesis, and even minor differences in substituent position have been shown in crystallographic studies of pyrrolidine‑amide DPP‑IV inhibitor complexes to alter key interactions with catalytic residues (e.g., Glu205/Glu206) [1]. Any SAR or docking study that inadvertently employs the 2‑methoxymethyl isomer instead of the intended 3‑methoxymethyl compound will produce results that cannot be reproduced or correctly interpreted.

Positional isomer Regiochemistry Conformational control Molecular recognition

Chiral Configuration Differentiation: (2S)‑Amino‑Ketone Stereochemical Requirement for Bioactivity

The (2S) absolute configuration of the α‑amino ketone moiety is critical for DPP‑IV target engagement. The PDB co‑crystal structure 1N1M unambiguously shows that the (2S)‑enantiomer of the unsubstituted analog occupies the DPP‑IV active site with the amino group engaging the Glu205/Glu206 catalytic dyad [1]. The corresponding (2R)‑enantiomer is unable to adopt the same binding pose due to an unfavorable steric clash between the isopropyl side chain and the S1 pocket wall. The commercially supplied compound CAS 1344971‑29‑4 is explicitly designated as the (2S)‑configured isomer, ensuring that the enantiomeric form matches the biologically validated topology . No quantitative IC₅₀ data comparing the two enantiomers of the 3‑methoxymethyl analog have been published; however, by analogy to the unsubstituted series, the (2R)‑enantiomer is predicted to be at least 10‑ to 100‑fold less active, consistent with a >90% loss of target recognition if the wrong enantiomer is procured [1][2]. The (S)‑designation in the compound’s systematic name refers strictly to the 2‑amino carbon; the stereochemistry at the pyrrolidine C‑3 center remains unspecified in most product listings, representing a residual source of configurational ambiguity that must be clarified with the vendor prior to any stereospecific application.

Chiral purity Stereochemistry Enantioselectivity DPP‑IV recognition

Analytical Provenance and Purity Assurance: Verified 98% Purity with Lot-Specific Documentation for Reproducible Research

The certified purity of CAS 1344971‑29‑4 is specified as 98% (HPLC/NMR verified, lot‑dependent) by Leyan (Product No. 1773871), with batch‑specific certificates of analysis available to support both in‑vitro screening and synthetic chemistry workflows . The related positional isomer, CAS 1401668‑88‑9, is offered by Bide Pharm at a comparable purity of 97% , and the 3‑methoxy analog CAS 1848223‑65‑3 carries a minimum purity of 95% . The 1% higher nominal specification for the target compound relative to the 2‑substituted isomer (98% vs. 97%) is minor; the key procurement determinant is the documented availability of batch‑specific HPLC, NMR, and GC analytical data that enable direct lot‑to‑lot consistency verification . In the absence of a pharmacopoeial monograph, the purchaser must rely on the vendor’s internal quality system; the ISO‑certified environment under which CAS 1344971‑29‑4 is manufactured provides an additional layer of quality assurance for global pharmaceutical R&D applications .

Quality control HPLC purity Batch reproducibility Procurement specifications

Validated Research & Industrial Application Scenarios for (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one


DPP‑IV Inhibitor Lead Identification and Structure–Activity Relationship Profiling

The target compound serves as a late‑stage intermediate or scaffold‑hopping starting point in DPP‑IV inhibitor programs. SAR campaigns that begin with the unsubstituted analog (IC₅₀ = 548 nM for human DPP‑IV) can introduce the 3‑methoxymethyl group to probe the S1′ subsite tolerance, with class‑level data predicting measurable potency gains [1]. Procurement of the exact CAS 1344971‑29‑4 compound ensures that the regiochemistry and stereochemistry match the intended binding‑mode hypothesis derived from the PDB 1N1M co‑crystal structure [2].

Physicochemical Property Optimization: Lipophilicity and Permeability Tuning in CNS‑Targeted Programs

The methoxymethyl group elevates XlogP by approximately 0.4–0.6 log units and increases TPSA by ~9–12 Ų relative to the unsubstituted analog, positioning the compound closer to the CNS drug‑likeness space [1][2]. Medicinal chemists aiming to optimize central exposure while maintaining a pyrrolidine‑amide scaffold can use this compound to experimentally calibrate parallel artificial membrane permeability assay (PAMPA) and Caco‑2 transport models, comparing the resulting data directly with the des‑methoxymethyl and 2‑methoxymethyl analogs.

Regiochemical Selectivity Studies: Comparative Profiling of Pyrrolidine C‑2 vs. C‑3 Substitution

The availability of both the 3‑methoxymethyl (CAS 1344971‑29‑4) and 2‑methoxymethyl (CAS 1401668‑88‑9) positional isomers, which share identical molecular formula and nominal purity, creates a rare opportunity for systematic head‑to‑head profiling of substituent position effects on target binding, metabolic stability, and off‑target selectivity [1][2]. Laboratories can procure both isomers and run parallel assays to generate direct comparative data that inform the design of the next iteration of pyrrolidine‑based inhibitor libraries.

Chiral Reference Standard Procurement for Analytical Method Validation

The (2S) absolute configuration of the α‑amino ketone center is essential for DPP‑IV recognition, as demonstrated by the 1N1M crystal structure [1]. The 98% purity specification with lot‑specific NMR, HPLC, and GC documentation [2] makes CAS 1344971‑29‑4 suitable as a chiral reference standard for HPLC method development, chiral stationary phase screening, and enantiomeric excess determination in asymmetric synthesis programs. Purchasers engaged in large‑scale asymmetric amide coupling or enzymatic transamination reactions can use this compound to benchmark their own synthetic output against a defined commercial reference.

Quote Request

Request a Quote for (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.